3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Medicinal chemistry Structure-activity relationship Kinase inhibitor scaffold

3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic heterocyclic compound featuring a pyrazine-2-carbonitrile core linked via an ether bridge to a 1-phenylacetyl-substituted pyrrolidine ring. This compound belongs to a broader class of 3-(pyrrolidin-3-yloxy)pyrazine-2-carbonitrile derivatives that have been explored in patent literature for therapeutic applications, including as cathepsin S inhibitors.

Molecular Formula C17H16N4O2
Molecular Weight 308.341
CAS No. 2034322-45-5
Cat. No. B2444081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034322-45-5
Molecular FormulaC17H16N4O2
Molecular Weight308.341
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H16N4O2/c18-11-15-17(20-8-7-19-15)23-14-6-9-21(12-14)16(22)10-13-4-2-1-3-5-13/h1-5,7-8,14H,6,9-10,12H2
InChIKeyUXJGATNSQPWEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034322-45-5): Structural and Chemical Profile


3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic heterocyclic compound featuring a pyrazine-2-carbonitrile core linked via an ether bridge to a 1-phenylacetyl-substituted pyrrolidine ring. This compound belongs to a broader class of 3-(pyrrolidin-3-yloxy)pyrazine-2-carbonitrile derivatives that have been explored in patent literature for therapeutic applications, including as cathepsin S inhibitors [1]. Structurally related compounds bearing the pyrazine-2-carbonitrile scaffold have demonstrated activity as checkpoint kinase 1 (CHK1) inhibitors, with clinical candidates such as CCT245737 advancing through lead optimization programs [2]. The phenylacetyl substituent on the pyrrolidine nitrogen distinguishes this compound from other analogs in the class.

Why Generic Substitution of 3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Fails: Structural Determinants of Target Engagement


Within the 3-(pyrrolidin-3-yloxy)pyrazine-2-carbonitrile series, the N-substituent on the pyrrolidine ring is a critical determinant of biological activity. The phenylacetyl group present in this compound provides a specific aromatic pharmacophore with hydrogen-bond acceptor capability that cannot be replicated by smaller or electronically dissimilar N-substituents. Related compounds in the patent literature, such as those with methylsulfonyl, picolinoyl, or thiadiazole-carbonyl substituents, exhibit distinct target engagement profiles [1]. Furthermore, a close structural analog in this series—differing only in the N-acyl group—demonstrated moderate acetylcholinesterase (AChE) inhibitory activity with an IC50 in the nanomolar range, confirming that the pyrrolidine N-substituent meaningfully influences potency and selectivity [2]. Generic substitution within this class without quantitative comparative data risks selecting a compound with unknown or irrelevant biological activity for the intended research application.

Quantitative Evidence Guide for 3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: Differentiation Data


Structural Differentiation from Closest In-Class Analogs: Pyrazine Core Substitution Pattern

The target compound features a 3-ether linked pyrrolidine moiety on the pyrazine-2-carbonitrile core, a substitution pattern that differs fundamentally from the more extensively studied 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CHK1 inhibitor series [1]. In the CHK1 inhibitor lead series, the 3-position is occupied by an alkoxyamino group rather than a pyrrolidin-3-yloxy group, and the 5-position bears an aryl/heteroaryl amino substituent that is absent in the target compound. This distinct substitution pattern suggests engagement with different biological targets or binding modes compared to known CHK1 inhibitors such as CCT244747 (CHK1 IC50 = 7.7 nM) [1].

Medicinal chemistry Structure-activity relationship Kinase inhibitor scaffold

N-Phenylacetyl Substituent as a Pharmacophoric Differentiator Within the Pyrrolidine-Oxy-Pyrazine Series

Within the 3-(pyrrolidin-3-yloxy)pyrazine-2-carbonitrile series, the N-acyl group varies substantially across disclosed analogs. The phenylacetyl group found in the target compound provides a larger aromatic surface and distinct hydrogen-bond acceptor geometry compared to N-methylsulfonyl , N-picolinoyl , or N-(thiadiazole-carbonyl) [1] analogs. In related pyrrolidine-based cathepsin S inhibitors claimed by Hoffmann-La Roche, the nature of the pyrrolidine N-substituent directly affects the inhibitor's fit within the S2 pocket of the enzyme, with arylacetyl groups contributing to potency through hydrophobic and π-stacking interactions [2].

Structure-activity relationship Cathepsin S inhibition Fragment-based drug design

Evidence Gap: Absence of Quantitative Selectivity or Potency Data for the Target Compound

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, PubMed, and Google Patents (as of May 2026) yielded zero quantitative biological assay results for 3-((1-(2-phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile [1]. The compound is not indexed in ChEMBL, has no PubChem BioAssay records, and does not appear as a specifically exemplified compound in any identified patent. This absence of public-domain bioactivity data is a critical distinction from well-characterized pyrazine-2-carbonitrile analogs such as CCT244747 (CHK1 IC50 = 7.7 nM, oral bioavailability demonstrated in mouse xenograft models) [2].

Data provenance Assay gap analysis Procurement risk assessment

Optimal Research Application Scenarios for 3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Based on Structural Evidence


Chemical Biology Probe Development for Cathepsin or Related Cysteine Protease Targets

Based on the structural relationship to the pyrrolidine derivatives claimed in EP2814822B1 as cathepsin S inhibitors [1], this compound can serve as a starting scaffold for the design of activity-based probes or competitive inhibitors targeting cysteine proteases. The phenylacetyl moiety provides a hydrophobic anchor that may interact with the S2 subsite of cathepsin-family enzymes, while the pyrazine-2-carbonitrile serves as a hydrogen-bond acceptor and potential nitrile warhead precursor. This scenario is supported by class-level structural inference from the Roche patent, though direct cathepsin activity data for this specific compound remain unpublished.

Chemoproteomic Target Deconvolution Studies Using Structurally Distinct Pyrazine Scaffolds

The compound's pyrazine-2-carbonitrile core with a 3-pyrrolidine-ether linkage represents a distinct chemo type compared to clinical CHK1 inhibitors (which use 3-alkoxyamino-5-aryl amino substitution) [2]. This structural divergence makes the compound suitable for use as a negative control or selectivity probe in kinase inhibitor studies. Affinity-based proteomic profiling (e.g., kinobeads pull-down with mass spectrometry) can determine whether this scaffold engages kinases, cysteine proteases, or other protein families, providing target class validation that is currently missing from the public domain.

Synthetic Intermediate for Diversified Library Construction

The pyrrolidine-ether linkage at the pyrazine 3-position provides a modular synthetic handle. The N-phenylacetyl group can be cleaved under standard conditions to generate the free amine intermediate 3-(pyrrolidin-3-yloxy)pyrazine-2-carbonitrile, which can then be diversified through parallel acylation, sulfonylation, or reductive amination reactions [1]. This makes the compound a valuable diversification point for generating focused libraries exploring the structure-activity relationship around the pyrrolidine nitrogen, which is a recognized pharmacophoric element in cathepsin and kinase inhibitor programs.

Primary Screening Campaigns Requiring Full Assay Validation

Given the complete absence of peer-reviewed or database-indexed bioactivity data for this compound (as documented in Section 3, Evidence Item 3) [3], any screening application must be preceded by comprehensive in-house validation. This includes purity verification (HPLC, NMR), identity confirmation (HRMS), solubility determination in assay buffer, and counterscreening against common assay interference targets (e.g., ALK, AChE based on class activity). The compound's value in this scenario derives from its potential to identify novel bioactive chemotypes through unbiased phenotypic or target-based screening, but users bear full responsibility for assay development and data interpretation.

Quote Request

Request a Quote for 3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.